2-Methylbenzyl thiocyanate

Übersicht

Beschreibung

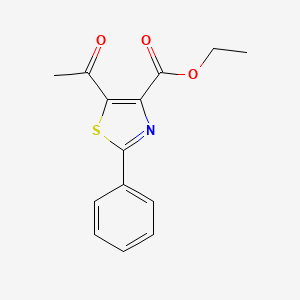

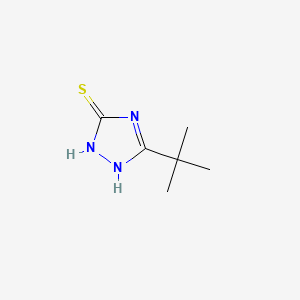

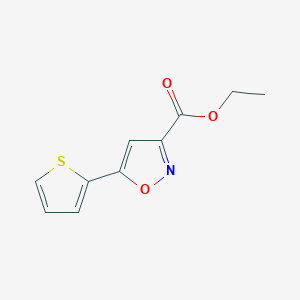

2-Methylbenzyl thiocyanate is an organic compound containing a thiocyanate group . It is also known as 1-(isocyanatomethyl)-2-methylbenzene . The molecular formula of this compound is C9H9NS .

Synthesis Analysis

Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis

The molecular weight of this compound is 163.240 Da . The structure of the compound involves a S–C single bond and a C≡N triple bond .Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitution

- 2-Methylbenzyl thiocyanate undergoes nucleophilic substitution reactions at different electrophilic sites, including benzylic carbon, sulfur, and cyano carbon. This demonstrates its potential in creating a variety of chemical compounds through selective reactivities of its attacking sites, as explained through molecular orbital theory (Ōae et al., 1983).

Synthesis of Biologically Active Agents

- A study explored the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives using this compound, evaluating their antiproliferative and cancer chemopreventive activities. This highlights the compound's significance in pharmaceutical research, particularly in developing anticancer agents (Kumar et al., 2016).

Polymer Chemistry

- The synthesis and conformation of optically active poly(phenyl isocyanate)s bearing an ((S)-(α-Methylbenzyl)carbamoyl) group were studied, showcasing the role of this compound in developing novel polymers with specific optical activities and applications in material science (Maeda & Okamoto, 1998).

Selective Membrane Sensors

- Research demonstrated the use of this compound in creating selective poly(vinyl chloride) membrane electrodes. These membranes exhibit unique selectivity towards thiocyanate, highlighting its application in analytical chemistry, particularly in sensing technologies (Ardakani et al., 2002).

Chemical Transformations

- Studies also included the conversion of epoxides into 2-hydroxyethyl thiocyanates using this compound, emphasizing its role in synthesizing biologically active molecules and intermediates (Niknam, 2004).

Analytical Chemistry

- The compound's application extends to analytical methods, such as high-performance liquid chromatography for determining thiocyanate ions, emphasizing its role in enhancing detection sensitivity and selectivity (Xiaoyu & Zihou, 1993).

Wirkmechanismus

Target of Action

It’s known that many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities

Mode of Action

Thiocyanation, a process that introduces scn groups into parent molecules, is a common method for constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction . In the case of benzylic compounds, a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond .

Pharmacokinetics

Thiocyanate concentrations rise more slowly as cyanide is enzymatically converted to SCN− . The half-life of thiocyanate in rats was found to be 3,010 minutes . .

Result of Action

Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities

Action Environment

The synthesis of benzyl thiocyanate compounds via a free radical reaction pathway initiated by aibn has been implemented . This suggests that the reaction conditions, such as temperature and the presence of a radical initiator, could influence the formation and therefore the action of 2-Methylbenzyl thiocyanate.

Zukünftige Richtungen

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Therefore, the research progress of direct thiocyanation, including the synthesis of 2-Methylbenzyl thiocyanate, has broad application prospects .

Eigenschaften

IUPAC Name |

(2-methylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIRPFGRGWWMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372970 | |

| Record name | 2-Methylbenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85728-62-7 | |

| Record name | 2-Methylbenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)

![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)